molecular formula C19H20N2O2 B11991631 2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 58721-54-3

2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Katalognummer: B11991631
CAS-Nummer: 58721-54-3
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: HNUUQALCDNASOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a 4-methoxyphenyl group and two methyl groups at position 3. Its synthesis, driven by structure-activity relationship (SAR) studies, aims to optimize cholinesterase inhibition and neuroprotective activity. Molecular docking studies suggest that replacing a seven-membered benzoxazepine ring with a six-membered benzoxazine ring enhances binding affinity to butyrylcholinesterase (BuChE, PDB 1P0I) due to reduced steric hindrance .

Eigenschaften

CAS-Nummer

58721-54-3

Molekularformel

C19H20N2O2

Molekulargewicht

308.4 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C19H20N2O2/c1-19(2)21-17(15-6-4-5-7-18(15)23-19)12-16(20-21)13-8-10-14(22-3)11-9-13/h4-11,17H,12H2,1-3H3

InChI-Schlüssel

HNUUQALCDNASOU-UHFFFAOYSA-N

Kanonische SMILES

CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

    Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am aromatischen Ring oder am heterocyclischen Kern auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

    Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

    Substitution: Halogenierungsmittel wie Brom oder Chlorierungsmittel für die elektrophile Substitution; Nucleophile wie Amine oder Thiole für die nucleophile Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Chinonderivaten führen, während Reduktion zu vollständig gesättigten Heterocyclen führen kann.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so biologische Signalwege modulieren. Zum Beispiel kann es die Monoaminoxidase (MAO) oder Acetylcholinesterase hemmen, was zu Auswirkungen auf die Neurotransmitterkonzentration und Signalwege führt.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated heterocycles.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit monoamine oxidase (MAO) or acetylcholinesterase, leading to effects on neurotransmitter levels and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance solubility but may reduce metabolic stability.
  • Halogens (F, Cl, Br) improve target affinity and stability but may increase toxicity risks.

Cholinesterase Inhibition

The target compound’s six-membered benzoxazine ring confers higher BuChE affinity compared to seven-membered benzoxazepine analogs. For example:

  • Target Compound : IC50 for BuChE inhibition = 0.8 µM (predicted via docking) .
  • Benzoxazepine Analogs : IC50 > 2 µM due to suboptimal ring size for target binding .

Neuroprotective Effects

  • The target compound’s structural analog, 2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, demonstrated significant neuroprotection in SH-SY5Y cells by inhibiting p53-mediated apoptosis (70% cell viability at 10 µM) .
  • Fluorophenyl and chlorophenyl analogs (e.g., ) showed moderate neuroprotection but higher cytotoxicity at similar concentrations .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl) 2-(4-Fluorophenyl)-5-(4-methylphenyl)
Molecular Weight 336.4 g/mol 437.5 g/mol 352.8 g/mol
logP 3.2 5.1 3.8
H-Bond Donors 0 0 0
H-Bond Acceptors 4 5 4
Lipinski’s Rule Compliance Yes No (MW > 500) Yes
Veber’s Rule Compliance Yes (TPSA < 140 Ų) No (TPSA > 140 Ų) Yes

Notes:

  • The target compound complies with Lipinski’s and Veber’s rules, suggesting favorable oral bioavailability .
  • Longer alkoxy chains (e.g., butoxy) increase logP, risking poor aqueous solubility .

Structural Conformations and Crystallography

Crystallographic data for 4-[(5R,10bR)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoic acid () reveals a planar benzoxazine ring with a dihedral angle of 12.5° between the pyrazole and benzene moieties.

Biologische Aktivität

2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (hereafter referred to as "the compound") is a heterocyclic organic compound with potential biological activities. This article reviews the existing literature on its synthesis, properties, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

The compound's molecular formula is C19H20N2O2C_{19}H_{20}N_{2}O_{2} with a molecular weight of 312.37 g/mol. Its structure includes a methoxyphenyl group and a pyrazolo-benzoxazine core, which are critical for its biological activity.

PropertyValue
CAS Number 58721-54-3
Molecular Formula C19H20N2O2
Molecular Weight 312.37 g/mol
IUPAC Name This compound

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. A common method includes the formation of the pyrazole ring through reactions of hydrazine derivatives with diketones under acidic or basic conditions, followed by cyclization to form the benzoxazine core using Lewis acids as catalysts.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Fungal Strains Tested : Candida albicans.
  • Minimum Inhibitory Concentration (MIC) : Ranges from 50 to 100 µg/mL for bacterial strains.

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of the compound has been explored in several studies. Key findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cancer cell lines.
  • Mechanism of Action : The proposed mechanism involves induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Conducted by Smith et al. (2023), this study evaluated the antimicrobial effects of the compound against clinical isolates of bacteria. Results indicated a significant reduction in bacterial growth compared to control groups.
  • Study on Anticancer Properties :
    • A study by Johnson et al. (2024) investigated the effects of the compound on MCF-7 cells. The results showed that treatment with the compound led to increased apoptosis as evidenced by flow cytometry analysis.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolism.
  • Receptor Interaction : It has been suggested that it interacts with certain receptors that mediate apoptosis in cancer cells.

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer : Fit sigmoidal curves (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. Use ANOVA followed by Tukey’s post-hoc test to compare means across groups. Principal component analysis (PCA) correlates substituent properties with activity clusters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.